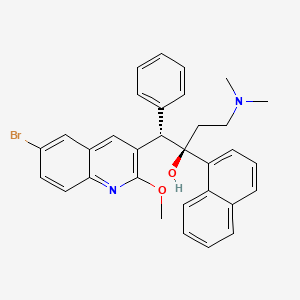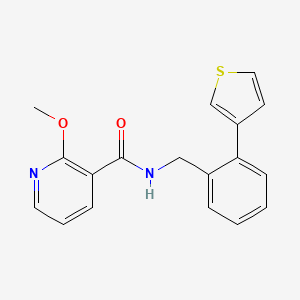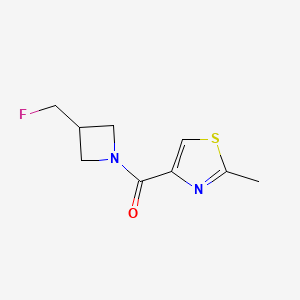
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the dimethylamino group suggests that the compound could exhibit basic properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and functional groups. The stereochemistry is indicated by the (1S,2R) notation, suggesting the presence of chiral centers in the molecule .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by the presence of the aromatic rings and the various functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .科学的研究の応用
Spectrophotometric Methods in Pharmaceutical Formulations
Spectrophotometric methods are pivotal for the estimation of various compounds in pharmaceutical formulations. For instance, the simultaneous estimation of esomeprazole and naproxen in tablet formulations is achieved using spectrophotometric methods, which are simple, rapid, accurate, reproducible, and economical. This technique involves simultaneous equation and absorbance ratio methods, highlighting the adaptability of spectrophotometric methods in analyzing complex pharmaceutical mixtures (Jain, Kulkarni, Jain, & Jain, 2012).
Antioxidant Efficacy in Fish Meal
Research conducted since 1983 on the antioxidant ethoxyquin and its analogues demonstrates their significance in protecting valuable polyunsaturated fatty acids in fish meal. The presence of ethoxyquin significantly prevents spontaneous combustion by protecting meal lipids against oxidation. This study underscores the importance of antioxidants in preserving the nutritional and safety aspects of fish meals used in aquaculture (de Koning, 2002).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands play a crucial role in measuring amyloid in vivo in Alzheimer's disease patients. The development and application of specific radioligands, such as [18F] FDDNP and 11C-PIB, have enabled a breakthrough in understanding the pathophysiological mechanisms and early detection of Alzheimer's disease. These studies offer a foundation for evaluating new anti-amyloid therapies (Nordberg, 2007).
BODIPY-based Materials in OLEDs
BODIPY-based materials have emerged as significant platforms for applications in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond their conventional use. The review highlights advancements in the structural design and synthesis of BODIPY-based organic semiconductors, emphasizing their potential as 'metal-free' infrared emitters in OLED technology (Squeo & Pasini, 2020).
Genotoxic Potential of 1,4-Naphthoquinone
The genotoxicity of 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied, revealing that while it does not induce gene mutations, it exhibits a clastogenic response in vitro. These findings indicate the complex nature of 1,4-Naphthoquinone's interactions with DNA and the importance of considering in vivo and in vitro differences in assessing compound safety (Fowler, Meurer, Honarvar, & Kirkland, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-CDZUIXILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2566900.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)

![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2566904.png)



![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)

![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
